molecular formula C22H14 B1194189 Benzo(b)chrysene CAS No. 214-17-5

Benzo(b)chrysene

Cat. No. B1194189
CAS RN: 214-17-5
M. Wt: 278.3 g/mol
InChI Key: YYGRIGYJXSQDQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzo[g]chrysene and its derivatives involves various chemical methods, including photochemical cyclization and the use of metal catalysts. A notable synthetic approach involves controlling the stoichiometry of iron(III) chloride (FeCl3) from diphenylacetypene and phenylacetaldehyde derivatives under mild conditions. This method not only yields benzo[g]chrysene but also allows for functionalization by halogenation, indicating versatility in synthetic procedures for modifying the molecular structure and enhancing the properties of the compound (Bai et al., 2016).

Molecular Structure Analysis

Benzo[b]chrysene and its derivatives exhibit a completely planar molecular structure, which is a characteristic feature of many PAHs. This planarity plays a crucial role in the compound's physical and chemical behavior. The molecular structures of these compounds are often packed in a herringbone arrangement, as seen in the single-crystal X-ray analysis of benzo[1,2-b:4,5-b']dichalcogenophenes, including thiophene, selenophene, and tellurophene homologues (Takimiya et al., 2005).

Chemical Reactions and Properties

Benzo[b]chrysene undergoes various chemical reactions, including metabolic activation in human cells, leading to the formation of DNA adducts. This process highlights the compound's potential environmental and health risks. The metabolic activation of benzo[g]chrysene to potent carcinogenic metabolites in human cells underscores the toxicological significance of these reactions (Agarwal et al., 1997).

Physical Properties Analysis

The physical properties of benzo[b]chrysene derivatives, such as their photophysical properties and liquid crystallinity, are noteworthy. Some derivatives exhibit hexagonal columnar mesophases and rectangular columnar plastic phases under certain temperatures, demonstrating the compound's potential in material science applications. Their fluorescence spectra reveal strong emission peaks, indicating the utility of these compounds in photophysical applications (Bai et al., 2016).

Chemical Properties Analysis

The chemical properties of benzo[b]chrysene, particularly its reactivity and interactions, play a crucial role in its environmental impact and potential toxicological effects. The formation of DNA adducts through its metabolic activation in human cells is a key aspect of its chemical behavior, impacting genetic material and potentially leading to carcinogenic outcomes (Agarwal et al., 1997).

Scientific Research Applications

  • Carcinogenic Properties and DNA Damage : Benzo[g]chrysene is recognized as a potent carcinogen. Lloyd and Hanawalt (2002) studied its effects on human fibroblasts, particularly focusing on the formation and repair of DNA adducts, which are a form of DNA damage. They found that p53, a tumor suppressor gene, plays a crucial role in the repair of DNA adducts formed by benzo[g]chrysene, highlighting the substance's carcinogenic potential and the body's response mechanism (Lloyd & Hanawalt, 2002).

  • Metabolic Activation in Human Cells : Agarwal et al. (1997) demonstrated that benzo[g]chrysene can be metabolically activated in human cells, specifically in the human mammary carcinoma cell line MCF-7. This activation leads to the formation of major DNA adducts, suggesting a risk for humans due to environmental exposure (Agarwal et al., 1997).

  • Synthesis and Chemical Studies : Agarwal, Boyd, and Jennings (1985) focused on the chemical synthesis of benzo[g]chrysene and its derivatives. This research is essential for understanding the compound's chemical properties and potential applications in various scientific fields (Agarwal, Boyd, & Jennings, 1985).

  • Comparison of Carcinogenic Properties : Amin et al. (2003) compared the carcinogenic properties of different regions of benzo[c]chrysene in female CD rats. They found that the fjord region diol epoxide of benzo[c]chrysene is a potent mammary carcinogen, while the bay region diol epoxide lacks activity in this assay. This study helps in understanding the specific carcinogenic activities of different parts of the molecule (Amin et al., 2003).

  • Environmental Impact Studies : The impact of benzo[g]chrysene on the environment has been studied extensively. For instance, Miller and Olejnik (2001) investigated the decomposition of benzo[g]chrysene in water, providing insights into its behavior and potential risks in aquatic environments (Miller & Olejnik, 2001).

Safety And Hazards

Benzo(b)chrysene is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

pentacyclo[12.8.0.02,11.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14/c1-2-7-17-14-22-18(13-16(17)6-1)10-12-20-19-8-4-3-5-15(19)9-11-21(20)22/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGRIGYJXSQDQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=CC5=CC=CC=C5C=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80175664
Record name Benzo(b)chrysene
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Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo(B)chrysene

CAS RN

214-17-5
Record name Benzo[b]chrysene
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Record name Benzo(b)chrysene
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Record name Benzo[b]chrysene
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Record name Benzo(b)chrysene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
952
Citations
YL Cheung, TJB Gray, C Ioannides - Toxicology, 1993 - Elsevier
The genotoxicity in the Ames test of chrysene, of its six methyl and of two benzo-derivatives, and their ability to induce rat hepatic CYP1A and epoxide hydrolase activities, and stimulate …
Number of citations: 40 www.sciencedirect.com
W Xiu-pin, LI Pei-wu, W Lin, Z Wen… - Chinese Journal of …, 2011 - search.ebscohost.com
The normal-phase solid phase cleaning-reversed high performance liquid chromatography-fluorescence detection was applied for the determination of the benzo [a] pyrene (BaP) in …
Number of citations: 2 search.ebscohost.com
T Otsuki, K MITSUI, K MARUYAMA - Journal of Synthetic Organic …, 1978 - jstage.jst.go.jp
光化学反応による新 しい5-ア リールベンゾ[b] クリセン誘導体の合成 Page 1 報 文 (昭 和52年11月17日 受 理) 光化学反応による新 しい5-ア リールベンゾ[b] クリセン誘導体の合成 大槻哲夫*三 井…
Number of citations: 1 www.jstage.jst.go.jp
J Dragun - 1998 - semspub.epa.gov
TABLE 9.21 Organic Chemicals Identified as Components of Coal Tar.(cont.) benzo (a) carbazole 1 lH-benzo (a) carbazole benzo (b) carbazole 5H-benzo (b) carbazole 7H-benzo (c) …
Number of citations: 507 semspub.epa.gov
G Grimmer, H Böhnke - Journal of the Association of Official …, 1975 - academic.oup.com
A method is described for the determination of polycyclic aromatic hydrocarbons (PAHs) with 3–7 rings in (I) meat, poultry, fish, and yeast; and (II) oils and fats. The extraction of PAHs …
Number of citations: 278 academic.oup.com
V KISHENKO, I LEVCHUK… - … товариства–т. ХI–№, 2011 - zht.igns.gov.ua
The method has been developed for qualitative and quantitative determination of benzo [a] pyrene in edible oils and oilseeds by HPLC using fluorescence detector. Sample preparation …
Number of citations: 0 zht.igns.gov.ua
G Purcaro, S Moret, LS Conte - Journal of separation science, 2008 - Wiley Online Library
Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds. It has been established that the main source of exposure to these compounds for human beings is …
FA de Lima Ribeiro, MMC Ferreira - Journal of Molecular Structure …, 2005 - Elsevier
A Quantitative Structure–Activity Relationship (QSAR) study of 67 polycyclic aromatic hydrocarbons (PAHs) is performed and a prediction rule for the phototoxicity of these compounds is …
Number of citations: 90 www.sciencedirect.com
JWG Mastenbroek, F Ariese, C Gooijer, NH Velthorst… - Chemosphere, 1990 - Elsevier
High Performance Liquid Chromatography combined with fluorescence detection is routinely used in the Dutch Water Quality Survey to determine the Polycyclic Aromatic Hydrocarbons …
Number of citations: 15 www.sciencedirect.com
SP Bagley, MJ Wornat - Energy & Fuels, 2011 - ACS Publications
In order to study the formation of carbonaceous solid deposits from aviation fuels in the pre-combustion environment of next-generation high-speed aircraft, we have pyrolyzed the …
Number of citations: 40 pubs.acs.org

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